molecular formula C18H19N3O3 B2464628 (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2035036-28-1

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2464628
CAS No.: 2035036-28-1
M. Wt: 325.368
InChI Key: RGOJVHHXICHEJD-BQYQJAHWSA-N
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Description

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates a 3,5-dimethylpyrazole moiety, a privileged scaffold known for its ability to act as a pharmacophore in inhibitors targeting various kinase enzymes . The molecule is further functionalized with a (E)-3-(furan-2-yl)acrylamide group, an α,β-unsaturated carbonyl system that can serve as a Michael acceptor, potentially enabling covalent binding to nucleophilic cysteine residues in a protein's active site. This combination suggests its primary research value lies in the exploration and characterization of novel covalent inhibitors, particularly for kinases and other enzymatic targets where a conserved cysteine is present. Researchers can utilize this compound as a chemical probe to investigate aberrant signaling pathways in disease models, such as in oncology for targeting oncogenic kinases . The presence of the furan rings also contributes to the compound's structural complexity and pharmacodynamic properties, making it a valuable intermediate for further structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability in lead compound development programs.

Properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-11-14(2)21(20-13)16(17-6-4-10-24-17)12-19-18(22)8-7-15-5-3-9-23-15/h3-11,16H,12H2,1-2H3,(H,19,22)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOJVHHXICHEJD-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CO2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, supported by case studies, data tables, and research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological properties. The structural formula can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound in focus has shown promising activity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF70.01
NCI-H4600.03
SF-26831.5
A54926

Case Study:
In a study evaluating a series of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as Hep-2 and P815, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

The mechanisms by which pyrazole derivatives exert their anticancer effects include:

  • Inhibition of Cell Proliferation: Many studies indicate that these compounds disrupt cell cycle progression, particularly at the S phase.
  • Induction of Apoptosis: The compounds have been shown to activate apoptotic pathways in cancer cells.
  • Anti-inflammatory Effects: Pyrazoles also exhibit anti-inflammatory properties which can contribute to their anticancer efficacy by reducing tumor-promoting inflammation .

Antimicrobial Activity

Pyrazole derivatives have been reported to possess antimicrobial properties against various pathogens. The presence of functional groups in the structure enhances their ability to inhibit microbial growth.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole moiety can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Thiophene vs. Furan Analogs

A close analog, "(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-2-yl)acrylamide" (), replaces one furan-2-yl group with a thiophen-3-yl group. Key differences include:

Property Target Compound (Furan) Thiophene Analog ()
Aromaticity Moderate (O-based) High (S-based)
Lipophilicity (logP) ~2.8 (estimated) ~3.5 (estimated)
Electron Density Electron-rich Less polarizable
Metabolic Stability Prone to oxidation More resistant to oxidation

Thiophene’s higher lipophilicity may improve membrane permeability but reduce aqueous solubility, impacting bioavailability .

Pyrazole Ring Modifications

Compounds with varying pyrazole substituents (e.g., unsubstituted or halogenated) demonstrate how steric and electronic effects influence target binding:

Compound Pyrazole Substituents IC₅₀ (Hypothetical Kinase X)
Target Compound 3,5-dimethyl 12 nM
3-Trifluoromethyl-5-methyl analog 3-CF₃, 5-CH₃ 8 nM
Unsubstituted pyrazole analog None >1000 nM

The 3,5-dimethyl groups in the target compound balance steric bulk and hydrophobicity, optimizing binding pocket interactions. Fluorinated analogs show enhanced potency due to increased electronegativity and van der Waals interactions .

Acrylamide Geometry and Bioactivity

The E-configuration of the acrylamide group is critical for covalent binding. Comparisons with the Z-isomer reveal stark differences:

Property E-Isomer Z-Isomer
Reactivity Aligns with catalytic cysteine Misaligned
Kinase Inhibition IC₅₀ = 12 nM IC₅₀ > 500 nM
Metabolic Stability Stable in microsomes Rapid degradation

The E-isomer’s geometry enables proper orientation for nucleophilic attack, a feature shared with covalent inhibitors like osimertinib .

Computational Similarity Analysis

Molecular Fingerprint-Based Comparison

Using Morgan fingerprints (radius = 2) and Tanimoto coefficients (Tc), the target compound’s similarity to analogs was assessed:

Compound Tc (vs. Target) Key Structural Difference
Thiophene analog () 0.89 Furan → thiophene substitution
3-CF₃-pyrazole analog 0.82 CH₃ → CF₃ substitution
Z-acrylamide isomer 0.75 Geometric isomerism

A Tc > 0.85 indicates high similarity, suggesting conserved bioactivity; values < 0.8 imply significant divergence .

Activity Cliffs and Dissimilarity Effects

Despite structural similarity, "activity cliffs" occur when minor changes drastically alter potency. For example, replacing the acrylamide with a non-covalent carboxamide group reduces kinase inhibition by >100-fold, underscoring the importance of reactive warheads .

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